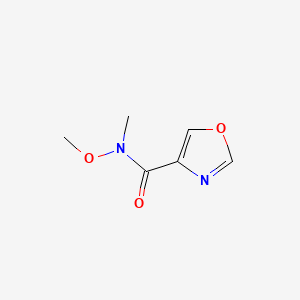![molecular formula C13H10O4 B575320 [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- CAS No. 167627-21-6](/img/structure/B575320.png)
[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- is an organic compound characterized by the presence of two hydroxyl groups and a carboxylic acid group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- typically involves the reaction of biphenyl derivatives with suitable reagents under controlled conditions. One common method includes the hydroxylation of biphenyl compounds followed by carboxylation. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and efficiency. Techniques such as solvent extraction, crystallization, and purification are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
Chemistry: In chemistry, [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it valuable for creating materials with specific characteristics.
作用机制
The mechanism of action of [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.
相似化合物的比较
- [1,1-Biphenyl]-3,3’-dicarboxylic acid,4,4’-dihydroxy-
- [1,1-Biphenyl]-2,2’-dihydroxy-5,5’-dicarboxylic acid
- [1,1-Biphenyl]-4,4’-dihydroxy-3,3’-dicarboxylic acid
Comparison: Compared to similar compounds, [1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy- is unique due to its specific arrangement of functional groups. This arrangement influences its reactivity, binding affinity, and overall chemical behavior. The presence of hydroxyl groups at the 2 and 6 positions, along with a carboxylic acid group at the 4 position, distinguishes it from other biphenyl derivatives and contributes to its distinct properties and applications.
属性
CAS 编号 |
167627-21-6 |
|---|---|
分子式 |
C13H10O4 |
分子量 |
230.22 g/mol |
IUPAC 名称 |
4-(2,6-dihydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H10O4/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h1-7,14-15H,(H,16,17) |
InChI 键 |
KQEYHLRHKGVRKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C(=O)O)O |
规范 SMILES |
C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


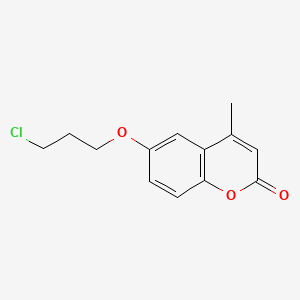

![3-[(Triethylsilyl)(trimethylsilyl)methyl]pyridine](/img/structure/B575241.png)
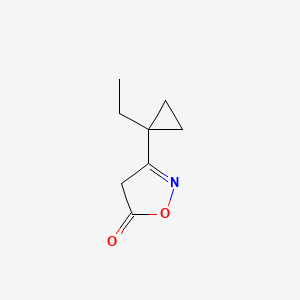
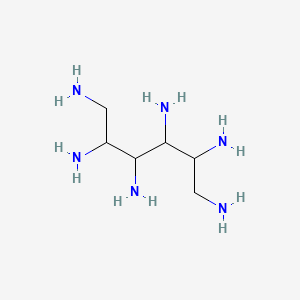

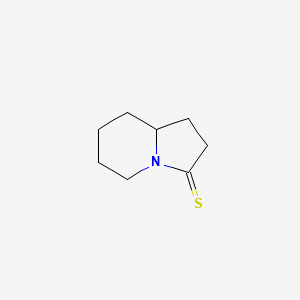
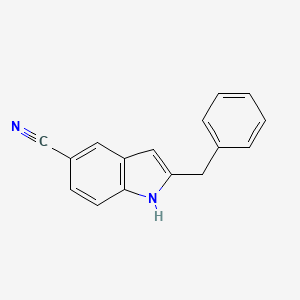
![6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile](/img/structure/B575253.png)
